Product packaging for 3-Methyl-4-(1-methylpiperidin-4-yl)aniline(Cat. No.:CAS No. 1176104-20-3)

3-Methyl-4-(1-methylpiperidin-4-yl)aniline

Cat. No.: B13680057
CAS No.: 1176104-20-3
M. Wt: 204.31 g/mol
InChI Key: FEGVRHOYNJHKCB-UHFFFAOYSA-N
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Description

Historical Context and Significance of Aniline (B41778) Derivatives in Chemical Synthesis

Aniline, the simplest aromatic amine, has a rich history that is intertwined with the birth of the modern chemical industry. wikipedia.org First isolated from the destructive distillation of indigo (B80030) in 1826 by Otto Unverdorben, who named it "Crystallin," the compound was later identified in coal tar by Friedlieb Runge in 1834. wikipedia.orgtrc-leiden.nl The name "aniline" was given in 1840 by Carl Julius Fritzsche after an indigo-yielding plant. wikipedia.orgtrc-leiden.nl

A pivotal moment in chemical history occurred in 1856 when William Perkin, while attempting to synthesize quinine, accidentally produced the first synthetic dye, mauveine, from aniline. trc-leiden.nl This discovery launched the synthetic dye industry and led to the establishment of major chemical companies like BASF (Badische Anilin- und Soda-Fabrik). trc-leiden.nlmcgill.ca

Beyond dyes, aniline and its derivatives became crucial starting materials for a vast array of organic compounds. britannica.com Their applications expanded into pharmaceuticals, leading to the development of the first effective syphilis drug, Salvarsan, and early antibacterial sulfa drugs like Prontosil. mcgill.ca Today, aniline derivatives are indispensable in the manufacturing of rubber processing chemicals, plastics, herbicides, and pharmaceuticals, including the common analgesic acetaminophen (B1664979) (Tylenol). wikipedia.orgmcgill.ca The industrial synthesis of indigo, once reliant on plants, is now achieved using aniline as a precursor. mcgill.ca

Importance of Piperidine (B6355638) Heterocycles as Core Structures in Organic Chemistry

Piperidine, a six-membered heterocyclic amine, is one of the most prevalent structural motifs in organic chemistry, particularly in the design of pharmaceuticals. nih.gov This framework is a cornerstone in numerous natural products, especially alkaloids, and is a key building block for synthetic medicinal compounds. nih.govresearchgate.net

The versatility of the piperidine ring has led to its incorporation into a wide range of therapeutic agents. nih.gov Piperidine derivatives have demonstrated a broad spectrum of biological activities, including analgesic, antipsychotic, antiviral, anticancer, and antihypertensive properties. researchgate.netijnrd.org The inclusion of a piperidine moiety can significantly influence a drug molecule's pharmacokinetic properties, such as its solubility and bioavailability, enhancing its efficacy. fiveable.me In synthetic chemistry, piperidine is also widely used as a base and as a protecting group for amines during complex molecular syntheses. fiveable.me The development of efficient methods for synthesizing substituted piperidines remains an important focus of modern organic chemistry. nih.gov

Structural Significance of 3-Methyl-4-(1-methylpiperidin-4-yl)aniline and Related Chemical Scaffolds

The compound this compound features a unique scaffold that merges the aromatic, electron-rich properties of a substituted aniline with the saturated, basic heterocycle of N-methylpiperidine. This hybrid structure is of considerable interest in medicinal chemistry because it combines two well-established pharmacophores. The aniline portion provides a versatile platform for further chemical modification, while the N-methylpiperidine group can enhance binding to biological targets and improve physicochemical properties.

The specific arrangement—a piperidine ring at the 4-position relative to the amino group and a methyl group at the 3-position—creates a defined three-dimensional structure that can be exploited for targeted drug design. Research into related scaffolds, such as 1-(methylpiperidin-4-yl)aniline, has highlighted their utility in developing potent and selective enzyme inhibitors. researchgate.netnih.gov For instance, the "3-fluoro-4-(1-methylpiperidin-4-yl)aniline" intermediate has been instrumental in the synthesis of novel inhibitors targeting Mer-tyrosine kinase (MERTK), a key protein in cancer cell survival. researchgate.netnih.govresearchgate.net This demonstrates the structural significance of this scaffold as a key component for creating advanced therapeutic agents.

Table 1: Physicochemical Properties of this compound

Property Value
CAS Number 1176104-20-3
Molecular Formula C13H20N2
Molecular Weight 204.31 g/mol
Appearance N/A
Boiling Point N/A
Melting Point N/A

Data sourced from available chemical databases. lookchem.combldpharm.com

Scope and Objectives of Academic Research on this compound

Academic and industrial research on this compound is primarily focused on its application as a specialized intermediate in the synthesis of complex, biologically active molecules. Its value lies not as an end-product but as a crucial building block for constructing targeted therapeutics.

The principal objective of utilizing this compound is in the field of drug discovery, particularly for the development of kinase inhibitors. Kinases are a class of enzymes that play a critical role in cell signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The scaffold of this compound is designed to fit into the binding pockets of specific kinases.

A notable example is the research on MERTK inhibitors, where the analogous 1-(methylpiperidin-4-yl)aniline core serves as a key fragment for generating molecules with potent anticancer activity. researchgate.netnih.gov The research aims to synthesize novel hybrid molecules by combining this aniline-piperidine fragment with other pharmacophoric systems to enhance potency, selectivity, and drug-like properties. researchgate.netnih.gov Therefore, the scope of research is centered on synthetic methodology, structure-activity relationship (SAR) studies, and the ultimate goal of producing new clinical candidates for targeted therapies. nih.govnii.ac.jp

Table 2: Compound Names Mentioned in this Article

Compound Name
This compound
Acetanilide
Acetaminophen
Aniline
Cyclohexylamine
Dimethylaniline
Diphenylamine
Mauveine
Monomethylaniline
Nitrobenzene
Nitrosobenzene
p-Aminophenol
Phenylenediamine
Prontosil
Salvarsan
Sulfamidochrysoidine

Structure

2D Structure

Chemical Structure Depiction
molecular formula C13H20N2 B13680057 3-Methyl-4-(1-methylpiperidin-4-yl)aniline CAS No. 1176104-20-3

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

1176104-20-3

Molecular Formula

C13H20N2

Molecular Weight

204.31 g/mol

IUPAC Name

3-methyl-4-(1-methylpiperidin-4-yl)aniline

InChI

InChI=1S/C13H20N2/c1-10-9-12(14)3-4-13(10)11-5-7-15(2)8-6-11/h3-4,9,11H,5-8,14H2,1-2H3

InChI Key

FEGVRHOYNJHKCB-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC(=C1)N)C2CCN(CC2)C

Origin of Product

United States

Synthetic Methodologies for 3 Methyl 4 1 Methylpiperidin 4 Yl Aniline and Its Analogues

Multi-Step Linear Synthesis Strategies

Linear synthesis, which involves a sequential series of reactions, is a foundational approach for constructing complex molecules like 3-Methyl-4-(1-methylpiperidin-4-yl)aniline. This method allows for precise control over the introduction of functional groups and the stereochemistry of the final product.

Precursor Derivatization and Functionalization Routes

The synthesis often begins with the strategic modification of simpler, commercially available precursors. A key strategy involves the synthesis of an analogue, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), which provides insight into the construction of the target molecule. This process starts with 1-bromo-2-fluoro-4-nitrobenzene. nih.govresearchgate.net This precursor undergoes a Suzuki coupling reaction with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine. nih.govresearchgate.net This reaction, catalyzed by a palladium complex such as Pd(PPh₃)₂Cl₂, effectively joins the aromatic and the piperidine-precursor rings, yielding 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine. nih.govresearchgate.net

The functionalization of the piperidine (B6355638) ring itself is another critical aspect. Modern methods, such as rhodium-catalyzed C-H insertions, allow for site-selective functionalization of the piperidine ring, with the selectivity controlled by the choice of catalyst and the amine protecting group. nih.gov

Starting MaterialReagentCatalystProductYieldReference
1-bromo-2-fluoro-4-nitrobenzene1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridinePd(PPh₃)₂Cl₂4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine91% nih.govresearchgate.net

Strategies for Aniline (B41778) Moiety Formation and Substitution

The formation of the aniline group is a pivotal step in these synthetic sequences. A widely employed and effective method is the reduction of a nitro group attached to the aromatic ring. In the synthesis of the fluoro-analogue, the nitro group of 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine is reduced to an amine. nih.govresearchgate.net This transformation is typically achieved through catalytic hydrogenation, using catalysts like palladium on carbon (Pd/C) under a hydrogen atmosphere. nih.govresearchgate.netnii.ac.jp This method is highly efficient and selective, leading to the desired aniline derivative in high yield. nih.govresearchgate.net

Another approach involves the reduction of a nitrophenyl-pyridine compound using reagents like sodium borohydride (B1222165) in the presence of zinc chloride, which reduces both the nitro group and the pyridine (B92270) ring simultaneously. google.com More traditional methods for nitro group reduction, such as using stannous chloride (SnCl₂) in hydrochloric acid, are also documented for creating aniline precursors. rsc.org

PrecursorReaction TypeReagents/CatalystProductYieldReference
4-(2-fluoro-4-nitrophenyl)-1-methylpiperidineNitro Group ReductionH₂, 10% Pd/C3-fluoro-4-(1-methylpiperidin-4-yl)aniline82% nih.govresearchgate.net
Substituted NitroanilinesNitro Group ReductionH₂, 10% Pd/CSubstituted Anilines94% nii.ac.jp

Reductive Amination Approaches for Piperidine Ring Construction

Reductive amination is a powerful tool for forming the C-N bond that connects the piperidine ring to other molecular fragments. One documented synthesis involves reacting various aniline precursors with 4-piperidone (B1582916) monohydrate monohydrochloride. nii.ac.jp The initial reaction forms an enamine or iminium ion intermediate, which is then reduced in the same pot. Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃) is a common reducing agent for this step, as it is mild enough to selectively reduce the iminium ion without affecting other functional groups. nii.ac.jp This one-pot procedure is highly efficient for creating the core structure of piperidine-substituted anilines. nii.ac.jp

Aniline PrecursorPiperidine PrecursorReducing AgentProductReference
Various nitroanilines4-piperidone monohydrate monohydrochlorideSodium triacetoxyborohydrideN-Aryl-4-piperidinylamines nii.ac.jp

Hydrogenation Reactions in Synthesis Pathways

Hydrogenation is a versatile and essential reaction in the synthesis of this compound and its analogues. It is employed for multiple transformations within a single synthetic route.

As mentioned previously, the reduction of aromatic nitro groups to form the aniline moiety is a primary application. nih.govresearchgate.netnii.ac.jp Beyond this, hydrogenation is crucial for saturating the piperidine ring. For instance, the synthesis of the fluoro-analogue involves the hydrogenation of the double bond within the 1,2,3,6-tetrahydropyridine (B147620) ring simultaneously with the reduction of the nitro group. nih.gov This is accomplished using a palladium on carbon catalyst under a hydrogen atmosphere, leading directly to the fully saturated 3-fluoro-4-(1-methylpiperidin-4-yl)aniline. nih.govresearchgate.net The hydrogenation of pyridines to piperidines is a general and fundamental process in organic synthesis, though it can require harsh conditions like high temperature and pressure. nih.gov

Convergent and Multicomponent Reaction Approaches

One-Pot Synthetic Methods for Anilino-Piperidine Linkages

One-pot multicomponent reactions are highly valued for their operational simplicity, reduced reaction times, and environmental friendliness. An effective MCR for synthesizing highly functionalized piperidines involves the condensation of aromatic aldehydes, anilines, and β-ketoesters. researchgate.net This reaction can be catalyzed by sodium lauryl sulfate (B86663) (SLS) in water at room temperature, representing a green chemistry approach. researchgate.net This method allows for the rapid assembly of complex piperidine structures bearing aniline substituents. The reaction proceeds by combining the three components in a single step, avoiding the need to isolate intermediates and thereby simplifying the purification process. researchgate.net A variety of substituted benzaldehydes and anilines can be used, demonstrating the versatility of this approach for creating a library of diverse piperidine derivatives. researchgate.net

Aldehyde (R)Aniline (R')β-ketoesterCatalystYieldReference
Benzaldehyde (H)Aniline (H)Ethyl AcetoacetateSLS in Water90% researchgate.net
4-ChlorobenzaldehydeAniline (H)Ethyl AcetoacetateSLS in Water95% researchgate.net
Benzaldehyde (H)4-ChloroanilineEthyl AcetoacetateSLS in Water85% researchgate.net
4-HydroxybenzaldehydeAniline (H)Ethyl AcetoacetateSLS in Water90% researchgate.net

Mannich Reaction Variants for Piperidine Derivatization

The Mannich reaction is a fundamental three-component condensation reaction involving an active hydrogen compound, an aldehyde (commonly formaldehyde), and a primary or secondary amine. jofamericanscience.orgoarjbp.com This reaction is a powerful tool for aminomethylation and has been widely adapted for the synthesis of piperidine derivatives. jofamericanscience.orgajchem-a.com In the context of synthesizing complex piperidine structures, variants of the Mannich reaction allow for the introduction of diverse substituents and the construction of the piperidine ring itself.

The reaction proceeds through the formation of an iminium ion from the amine and aldehyde, which then acts as an electrophile. This electrophile reacts with a carbanion equivalent generated from the compound with an active hydrogen. oarjbp.com For piperidine synthesis, this can involve a one-pot, multi-component approach where the reactants are chosen to cyclize into the desired heterocyclic ring.

Researchers have developed stereoselective three-component Mannich-type reactions inspired by the biosynthesis of piperidine alkaloids. rsc.org For instance, a vinylogous Mannich reaction (VMR) can be employed to create functionalized dihydropyridinone compounds, which serve as versatile intermediates for building a variety of chiral piperidine structures. rsc.org

Table 1: Examples of Mannich Reaction Components for Piperidine Synthesis

Amine Component Aldehyde Component Active Hydrogen Component Resulting Structure
Primary/Secondary Amine Formaldehyde Ketone/Aldehyde β-Amino carbonyl compound
Ammonium (B1175870) Acetate (B1210297) Aromatic Aldehyde Divinyl Ketone Substituted Piperidone
Morpholine Benzaldehyde Sesamol 4-(aminoalkyl)-6-allyl-sesamol

Cross-Coupling Reactions (e.g., Suzuki-Miyaura Coupling) in Aryl-Piperidine Synthesis

Palladium-catalyzed cross-coupling reactions, particularly the Suzuki-Miyaura coupling, are indispensable for forming the crucial carbon-carbon bond between the aryl group and the piperidine ring. nih.govrsc.org This reaction typically involves the coupling of an organoboron compound (like a boronic acid or ester) with an organohalide in the presence of a palladium catalyst and a base. nih.gov

The synthesis of analogues such as 3-fluoro-4-(1-methylpiperidin-4-yl)aniline demonstrates a practical application of this methodology. nih.govresearchgate.net A common strategy involves a multi-step sequence where a substituted aryl halide is coupled with a piperidine-containing boronic ester. For example, 1-bromo-2-fluoro-4-nitrobenzene can be reacted with 1-methyl-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine in the presence of a palladium catalyst like Pd(PPh3)2Cl2 and a base such as sodium carbonate. researchgate.net The resulting intermediate, 4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine, can then be reduced to yield the final aniline product. nih.govresearchgate.net

The Suzuki-Miyaura reaction is valued for its mild reaction conditions, tolerance of a wide variety of functional groups, and the commercial availability of its starting materials. nih.gov This makes it a robust and versatile tool for the synthesis of complex molecules like aryl-piperidines. nih.govresearchgate.net

Table 2: Typical Conditions for Suzuki-Miyaura Coupling in Aryl-Piperidine Synthesis

Component Example Role
Aryl Halide 1-Bromo-2-fluoro-4-nitrobenzene Electrophile
Boronic Ester 1-methyl-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)-1,2,3,6-tetrahydropyridine Nucleophile
Catalyst Pd(PPh3)2Cl2, CataXCium A Pd G3 Facilitates C-C bond formation
Base Na2CO3, K2CO3 Activates the boronic ester
Solvent Dioxane/Water, Ethanol Reaction Medium

Condensation Reactions for Complex Piperidine Formation

Condensation reactions are a cornerstone of heterocyclic synthesis, enabling the formation of the piperidine ring from acyclic precursors. nih.gov These reactions involve the joining of two or more molecules with the elimination of a small molecule, such as water. oarjbp.com A common approach is the reductive amination of dicarbonyl compounds, which can be considered a type of [5+1] annulation. nih.gov

For instance, the reaction of an amine with an aldehyde or ketone forms an imine or enamine, which can then be reduced and cyclized to form the piperidine ring. nih.gov The synthesis of highly substituted piperidines can be achieved through multi-component reactions where aromatic aldehydes, a Michael acceptor, an amine source (like ammonium acetate), and another nucleophile are combined in a one-pot procedure. researchgate.net This cascade process can lead to the diastereoselective formation of complex piperidine structures with multiple stereocenters. researchgate.net

Another powerful strategy is the aza-Michael reaction, which can be used in a double-addition fashion to access chiral 2-substituted 4-piperidone building blocks from divinyl ketones. acs.org These piperidones are versatile intermediates that can be further elaborated into more complex analogues. acs.org

Stereochemical Control in Synthesis

The biological activity of chiral molecules is often dependent on their specific stereochemistry. Therefore, controlling the three-dimensional arrangement of atoms during the synthesis of this compound analogues is of paramount importance.

Diastereoselective Methods for Piperidine Construction

Diastereoselective synthesis aims to preferentially form one diastereomer over others. In piperidine synthesis, this is often achieved by controlling the approach of reagents to a chiral substrate or intermediate. Multi-component reactions have proven effective for the highly diastereoselective synthesis of polysubstituted piperidines. researchgate.net For example, a four-component reaction involving an aromatic aldehyde, a Michael acceptor, a pyridinium (B92312) ylide, and ammonium acetate can yield piperidin-2-ones with high diastereoselectivity, where the bulky substituents arrange themselves in the most thermodynamically stable equatorial positions to minimize steric hindrance. researchgate.net

Rhodium-catalyzed C-H insertion reactions also offer a pathway for diastereoselective functionalization of the piperidine ring. The choice of catalyst and the nature of the nitrogen-protecting group can control the site-selectivity and diastereoselectivity of the reaction, allowing for the synthesis of specific substituted analogues. nih.gov Reductive ring-opening of cyclopropanes attached to a tetrahydropyridine (B1245486) ring is another indirect method to produce 3-substituted piperidines with high regio- and stereoselectivity. nih.govresearchgate.net

Enantioselective Strategies and Chiral Precursors

Enantioselective synthesis focuses on producing a single enantiomer of a chiral molecule. This can be accomplished using chiral catalysts, chiral auxiliaries, or by starting from a chiral precursor that is already enantiomerically pure.

One prominent strategy is the use of chiral Brønsted acid catalysts to perform asymmetric intramolecular aza-Michael additions. clockss.org This method allows for the cyclization of activated α,β-unsaturated ketones to form enantioenriched 2-aryl-2,3-dihydroquinolin-4-ones, which share structural similarities with the aryl-heterocycle motif. clockss.org Similarly, chiral thiourea (B124793) catalysts can facilitate intramolecular Michael-type cyclizations to construct chiral chromanones with high enantioselectivity. rsc.org

Another approach involves a one-pot, four-component synthesis of highly substituted piperidines mediated by a chiral prolinol silyl (B83357) ether. This method allows for the complete control of both the relative and absolute stereochemistry of five contiguous stereocenters on the piperidine ring. nih.gov The use of enantiopure starting materials, such as those derived from L-lysine in biosynthetic-inspired approaches, also provides a reliable route to chiral piperidine products. rsc.org

Table 3: Overview of Stereochemical Control Strategies

Strategy Method Key Feature Outcome
Diastereoselective Multi-component Cascade Reactions Thermodynamic control of substituent positions Formation of a single diastereomer researchgate.net
Rhodium-Catalyzed C-H Functionalization Catalyst and protecting group control Site- and diastereoselective substitution nih.gov
Enantioselective Chiral Brønsted Acid Catalysis Asymmetric intramolecular aza-Michael addition Enantioenriched heterocyclic products clockss.org
Chiral Organocatalysis Diphenylprolinol silyl ether mediated Michael reaction Control of multiple contiguous stereocenters nih.gov
Chiral Precursors Use of enantiomerically pure starting materials Enantiospecific synthesis

Reaction Conditions and Optimization

The success of synthesizing this compound and its analogues hinges on the careful optimization of reaction conditions. Key parameters that are frequently adjusted include the choice of catalyst, solvent, base, reaction temperature, and time.

In Suzuki-Miyaura couplings, the selection of the palladium catalyst and ligand system is critical. For instance, precatalysts like XPhos Pd G2 are often used for challenging couplings, sometimes in combination with microwave irradiation to accelerate the reaction and improve yields. nih.gov The choice of base (e.g., K2CO3, Na2CO3) and solvent system (e.g., dioxane/water) is also crucial for the efficiency of the catalytic cycle. nih.govnih.gov

Optimization often involves a systematic study where reaction parameters are varied to find the conditions that provide the highest yield and purity of the desired product. For example, in the development of enantioselective methods, various chiral catalysts may be screened to identify the one that gives the highest enantiomeric excess (ee). clockss.org Temperature can also play a significant role; while higher temperatures may increase reaction rates, they can sometimes lead to lower selectivity or decomposition of products. uva.es

Catalytic Systems and Reagent Selection

The conversion of an aromatic nitro group to an aniline is a cornerstone of the synthesis for many aniline derivatives. The selection of an appropriate catalytic system and corresponding reagents is paramount for achieving high yield and purity.

Catalytic Hydrogenation: The most prevalent method for this transformation is catalytic hydrogenation. nii.ac.jp Palladium on carbon (Pd/C) is a widely used and effective catalyst for this purpose. nih.gov The reaction typically proceeds by treating the nitro-aromatic precursor with hydrogen gas (H₂) in the presence of 10% Pd/C. nih.govnii.ac.jp This heterogeneous catalytic system is favored for its efficiency and the ease with which the catalyst can be removed from the reaction mixture by filtration. nih.gov An alternative palladium catalyst, Pd/C at a 5% loading, has also been effectively used. researchgate.net

Alternative Reduction Methods: While catalytic hydrogenation is common, other reducing agents can be employed. A combination of iron (Fe) powder and ammonium chloride (NH₄Cl) in a mixed solvent system provides a classic and cost-effective alternative to catalytic hydrogenation for nitro group reduction. ssrn.com This method is particularly useful in laboratory settings and for specific substrates where catalytic hydrogenation might be problematic.

The synthesis of the nitro-aromatic precursor itself often involves coupling reactions. For instance, a Suzuki coupling reaction can be used to form the carbon-carbon bond between the aromatic ring and the piperidine ring. This involves reacting a bromo-nitrobenzene derivative with a boronic ester of a tetrahydropyridine, catalyzed by a palladium complex such as Dichlorobis(triphenylphosphine)palladium(II) (Pd(PPh₃)₂Cl₂). nih.gov Alternatively, nucleophilic aromatic substitution (SNAr) can be employed, where a fluoro-nitroaromatic compound reacts with a piperidine derivative in the presence of a base like potassium carbonate (K₂CO₃). ssrn.com

Reaction StepCatalyst/Reagent SystemPrecursor ExampleYieldReference
Nitro Group Reduction10% Pd/C, H₂4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine82% nih.gov
Nitro Group Reduction5% Pd/C, H₂1-ethyl-4-(2-chloro-4-nitrophenyl)piperazineNot specified researchgate.net
Nitro Group ReductionFe, NH₄Cl3-chloro-4-((6-methylpyridin-2-yl)methoxy)nitrobenzeneNot specified ssrn.com
C-C Bond Formation (Suzuki)Pd(PPh₃)₂Cl₂, Na₂CO₃1-bromo-2-fluoro-4-nitrobenzene91% nih.gov
C-N Bond Formation (SNAr)K₂CO₃, KI2-chloro-4-nitrophenolNot specified ssrn.com

Solvent Effects and Temperature Influence on Reaction Outcomes

The choice of solvent and the control of reaction temperature are critical variables that significantly impact reaction kinetics, yield, and impurity profiles.

For the catalytic hydrogenation of the nitro-aromatic precursor, polar protic solvents are generally preferred. Ethanol is a commonly cited solvent, providing good solubility for the reactants and facilitating the interaction with the solid catalyst surface. nih.govnii.ac.jp Methanol (B129727) is also an effective solvent for this transformation. researchgate.net The hydrogenation is typically conducted at room temperature (around 25°C), as the reaction is often highly exothermic and efficient under mild conditions. nii.ac.jp The reaction is usually run under a hydrogen atmosphere for several hours to ensure complete conversion. nih.gov

In contrast, the preceding coupling reactions often require more forcing conditions. For example, nucleophilic aromatic substitution reactions to build the precursor molecule are frequently carried out in polar aprotic solvents like N,N-dimethylformamide (DMF). ssrn.com These reactions often necessitate elevated temperatures, ranging from 65°C to 120°C, to achieve a reasonable reaction rate. nih.govssrn.com The higher temperatures are needed to overcome the activation energy for the substitution on the electron-deficient aromatic ring.

Reaction StepSolventTemperatureDurationReference
Nitro Group Reduction (Hydrogenation)EthanolRoom Temperature20 hours nih.gov
Nitro Group Reduction (Hydrogenation)MethanolRoom Temperature2 hours researchgate.net
Nitro Group Reduction (Hydrogenation)Ethanol/THFRoom TemperatureNot specified nii.ac.jp
C-N Bond Formation (SNAr)DMF65°C4 hours ssrn.com
Buchwald-Hartwig Aminationt-BuOH100°CNot specified
Amine CouplingEthanol120°COvernight nih.gov

Process Intensification and Scalability Considerations

Moving from laboratory-scale synthesis to large-scale industrial production requires careful consideration of process intensification and scalability. The goal is to develop processes that are not only high-yielding but also safe, cost-effective, and environmentally sustainable. mdpi.com

Traditional batch processing, while common in research, can be inefficient for large-scale production. Process intensification strategies aim to overcome these limitations by, for example, transitioning to continuous flow manufacturing. Continuous processes can offer improved heat and mass transfer, better safety profiles, and more consistent product quality.

Protecting Group Strategies and Deprotection Techniques

In the synthesis of more complex molecules containing the this compound core, protecting groups are essential tools to temporarily mask reactive functional groups. jocpr.com This strategy prevents unwanted side reactions and allows for selective transformations at other sites within the molecule. jocpr.com

Common Protecting Groups for Amines: The amino group of aniline is nucleophilic and can interfere with many synthetic transformations. Therefore, it is often protected during synthesis. Common protecting groups for amines include:

Fmoc (9-fluorenylmethyloxycarbonyl): This group is widely used in peptide synthesis and is stable to acidic conditions but is readily removed by treatment with a mild base, typically a solution of 20% piperidine in DMF. jocpr.combeilstein-journals.org

Boc (tert-butyloxycarbonyl): The Boc group is stable to basic and nucleophilic conditions but is easily cleaved under acidic conditions, commonly with trifluoroacetic acid (TFA). ub.edu

Benzyl (Bn): This group is robust but can be removed under hydrogenolysis conditions, often using the same Pd/C and H₂ system used for nitro group reduction. jocpr.com

Orthogonal Strategies: In complex syntheses, an "orthogonal" protecting group strategy is often employed. This involves using multiple protecting groups in the same molecule, where each group can be removed under a specific set of conditions without affecting the others. jocpr.com For example, a molecule might contain both an acid-labile Boc group and a base-labile Fmoc group, allowing for the sequential deprotection and functionalization of two different amino groups. jocpr.com Acid-sensitive side-chain protecting groups like Mtt (4-methyltrityl) can also be used, which are cleaved under very mild acidic conditions that may not affect a more robust Boc group. beilstein-journals.org

Protecting GroupAbbreviationProtected GroupDeprotection ConditionsReference
9-fluorenylmethyloxycarbonylFmocAmine20% Piperidine in DMF jocpr.combeilstein-journals.org
tert-butyloxycarbonylBocAmineTrifluoroacetic acid (TFA) ub.edu
BenzylBnAmine, Alcohol, Carboxylic AcidCatalytic Hydrogenolysis (H₂, Pd/C) jocpr.com
4-methyltritylMttAmine1% TFA in DCM beilstein-journals.org
TrifluoroacetylTfaAmine1% Hydrazine in DMF beilstein-journals.org

Structural Elucidation and Advanced Analytical Characterization of 3 Methyl 4 1 Methylpiperidin 4 Yl Aniline

Spectroscopic Confirmation of Molecular Architecture

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule.

Proton (¹H) NMR Spectral Analysis and Signal Assignment

A ¹H NMR spectrum for 3-Methyl-4-(1-methylpiperidin-4-yl)aniline would be expected to show distinct signals corresponding to each unique proton environment in the molecule. The analysis would involve examining the chemical shift (δ, in ppm), integration (number of protons), and multiplicity (splitting pattern) of each signal to assign it to a specific proton or group of protons.

Aromatic Protons: The protons on the aniline (B41778) ring would appear in the aromatic region (typically δ 6.5-8.0). Their specific shifts and coupling constants (J) would confirm the 1,2,4-trisubstitution pattern.

Piperidine (B6355638) Ring Protons: The protons on the piperidine ring would produce signals in the aliphatic region. The methine proton at the C4 position would be coupled to its neighbors, and the axial and equatorial protons on the methylene (B1212753) groups would likely show complex splitting patterns.

Methyl Protons: Two distinct singlets would be expected for the two methyl groups: one for the methyl group attached to the aniline ring and another for the N-methyl group on the piperidine ring.

Amine (NH₂) Protons: A broad singlet corresponding to the two amine protons would also be anticipated, the chemical shift of which can be concentration and solvent dependent.

Carbon (¹³C) NMR Spectral Analysis and Carbon Assignment

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. A decoupled spectrum would show a single peak for each unique carbon atom.

Aromatic Carbons: Six distinct signals would be expected in the aromatic region (typically δ 110-150) for the carbons of the aniline ring. The carbons attached to the nitrogen and the piperidine ring would have characteristic chemical shifts.

Piperidine Ring Carbons: Signals for the five carbons of the piperidine ring would appear in the aliphatic region (typically δ 20-60).

Methyl Carbons: Two signals in the upfield region (typically δ 10-45) would correspond to the aromatic C-CH₃ and the piperidine N-CH₃ carbons.

Two-Dimensional NMR Techniques (e.g., COSY, HSQC, HMBC) for Connectivity and Structural Confirmation

2D NMR experiments would be crucial for confirming the assignments made from 1D spectra.

COSY (Correlation Spectroscopy): This experiment would show correlations between protons that are coupled to each other, confirming neighbor relationships, for instance, between protons on the aniline ring and within the piperidine ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms they are directly attached to, allowing for unambiguous assignment of both ¹H and ¹³C signals.

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are separated by two or three bonds. It is essential for establishing the connectivity between different parts of the molecule, such as linking the piperidine ring to the correct position on the aniline ring.

Infrared (IR) Spectroscopy for Functional Group Identification

An IR spectrum provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies. For this compound, characteristic absorption bands would be expected for:

N-H Stretching: The primary amine (-NH₂) would typically show two medium-intensity bands in the 3300-3500 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretches would appear just above 3000 cm⁻¹, while aliphatic C-H stretches (from the methyl and piperidine groups) would appear just below 3000 cm⁻¹.

C=C Stretching: Aromatic ring stretching vibrations would be observed in the 1450-1600 cm⁻¹ region.

N-H Bending: The scissoring vibration of the primary amine would be visible around 1600 cm⁻¹.

C-N Stretching: Aliphatic and aromatic C-N stretching bands would be expected in the 1250-1360 cm⁻¹ and 1180-1280 cm⁻¹ regions, respectively.

Mass Spectrometry (MS) for Molecular Mass and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule. The molecular formula is C₁₃H₂₀N₂, corresponding to a monoisotopic mass of 204.1626 Da. uni.lu

Molecular Ion Peak ([M]⁺): The mass spectrum would be expected to show a molecular ion peak at an m/z (mass-to-charge ratio) of 204.

High-Resolution Mass Spectrometry (HRMS): HRMS would confirm the elemental composition by providing a highly accurate mass measurement, distinguishing it from other compounds with the same nominal mass.

Fragmentation Pattern: The molecule would likely fragment in predictable ways under ionization. Common fragmentation pathways could include the loss of the N-methyl group from the piperidine ring or cleavage of the bond between the two rings, providing further structural confirmation. PubChemLite predicts a collision cross section for the [M+H]⁺ adduct (m/z 205.16992) of 148.8 Ų. uni.lu

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

No published studies were found that report the exact mass determination of this compound using High-Resolution Mass Spectrometry (HRMS). Consequently, a data table comparing the calculated and experimentally observed mass is not available. This technique is crucial for confirming the elemental composition of a newly synthesized compound by measuring its mass with high accuracy.

Crystallographic Analysis for Solid-State Structure

Single-Crystal X-ray Diffraction Studies

There are no available reports on the successful crystallization or subsequent single-crystal X-ray diffraction analysis of this compound. Such studies are fundamental for unambiguously determining the three-dimensional arrangement of atoms and molecules in the solid state.

Analysis of Molecular Conformation and Intermolecular Packing in Crystalline Lattices

As no single-crystal X-ray diffraction data has been published, an analysis of the molecular conformation, bond lengths, bond angles, and the nature of intermolecular packing in the crystalline lattice for this specific compound cannot be provided. This information is essential for understanding the solid-state properties and intermolecular interactions of a substance.

Chromatographic Purity Assessment and Method Development

High-Performance Liquid Chromatography (HPLC) for Purity Profiling

Detailed methods for the purity profiling of this compound using High-Performance Liquid Chromatography (HPLC) have not been described in the available literature. Information regarding specific HPLC conditions, such as the type of column, mobile phase composition, flow rate, and detection wavelength, is therefore unavailable.

Thin-Layer Chromatography (TLC) in Reaction Monitoring

While Thin-Layer Chromatography (TLC) is a common technique for monitoring the progress of chemical reactions, no specific protocols or results for its application in the synthesis or analysis of this compound have been documented. In related syntheses, such as for the analogous compound 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), TLC has been employed to monitor reaction progress. For instance, a mobile phase of 5% methanol (B129727) in dichloromethane (B109758) has been utilized in the synthesis of this fluorinated analogue. However, specific Rf values and conditions directly applicable to this compound are not reported.

Chemical Reactivity and Mechanistic Studies of 3 Methyl 4 1 Methylpiperidin 4 Yl Aniline

Reactions at the Aniline (B41778) Moiety

The aniline component of the molecule is a substituted benzene (B151609) ring, which is activated towards electrophilic attack due to the electron-donating nature of the amino group. The presence of a methyl group further influences the reactivity and regioselectivity of these reactions.

The amino group of an aniline is a strong activating group, directing incoming electrophiles to the ortho and para positions. This is due to the resonance stabilization of the cationic intermediate formed during the substitution. For 3-Methyl-4-(1-methylpiperidin-4-yl)aniline, the para position is blocked by the piperidine (B6355638) substituent. Therefore, electrophilic substitution is expected to occur predominantly at the ortho positions relative to the amino group (positions 2 and 6). The methyl group at position 3 also directs incoming electrophiles to its ortho and para positions, which in this case are positions 2, 4, and 5. The combined directing effects of the amino and methyl groups suggest that electrophilic attack will preferentially occur at position 2 and to a lesser extent at position 6.

Common electrophilic aromatic substitution reactions include halogenation, nitration, and sulfonation. For instance, the halogenation of aniline derivatives can proceed readily, sometimes even without a catalyst, leading to polysubstituted products. However, to achieve monosubstitution, milder conditions are often necessary. Similarly, nitration of anilines requires careful control of reaction conditions to avoid oxidation of the aromatic ring and the formation of meta-substituted products due to the protonation of the amino group in strong acidic media.

Interactive Data Table: Predicted Regioselectivity in Electrophilic Aromatic Substitution
PositionActivating Group(s)Predicted Reactivity
2Amino (ortho), Methyl (ortho)Major product
5Methyl (para)Minor product
6Amino (ortho)Minor product

Primary aromatic amines can be converted to diazonium salts through a process called diazotization. This reaction typically involves treating the aniline with sodium nitrite (B80452) (NaNO₂) and a strong acid, such as hydrochloric acid, at low temperatures (0-5 °C). The resulting diazonium salt is a versatile intermediate in organic synthesis.

The mechanism of diazotization involves the formation of a nitrosonium ion (NO⁺) from nitrous acid, which then acts as an electrophile and attacks the nitrogen of the aniline. A series of proton transfers and the elimination of a water molecule lead to the formation of the diazonium ion.

Once formed, the diazonium salt of this compound could undergo a variety of transformations, including:

Sandmeyer Reaction: Replacement of the diazonium group with a halide (Cl, Br) or cyanide (CN) using copper(I) salts.

Schiemann Reaction: Replacement with fluoride (B91410) (F) using fluoroboric acid (HBF₄).

Gattermann Reaction: Replacement with a halide using copper powder.

Replacement by Hydroxyl: Formation of a phenol (B47542) by heating the diazonium salt in an aqueous solution.

Azo Coupling: Reaction with activated aromatic compounds to form azo dyes.

The primary amine of the aniline moiety can readily undergo acylation and alkylation reactions.

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. This reaction is often carried out in the presence of a base to neutralize the acid byproduct. The acylation of the aromatic amine in this compound would yield the corresponding N-acylated derivative.

Alkylation of the aromatic amine can be achieved using alkyl halides. However, direct alkylation of anilines with alkyl halides often leads to a mixture of mono- and poly-alkylated products. More controlled methods, such as reductive amination or transition-metal-catalyzed N-alkylation with alcohols, can be employed to achieve selective mono-alkylation.

Transformations Involving the Piperidine Nitrogen

The piperidine ring contains a tertiary amine, which is nucleophilic and can participate in a range of chemical transformations.

The tertiary nitrogen atom of the N-methylpiperidine moiety is nucleophilic and can react with electrophiles.

N-Alkylation of the tertiary amine with an alkyl halide leads to the formation of a quaternary ammonium (B1175870) salt. This reaction, also known as quaternization, can be influenced by the steric hindrance of the alkylating agent and the substituents on the piperidine ring. The resulting quaternary ammonium salt of this compound would carry a positive charge on the piperidine nitrogen.

N-Acylation of tertiary amines is generally not a facile reaction. However, under certain conditions, such as with highly reactive acylating agents or through palladium-catalyzed C-N bond cleavage, acylation can occur.

Interactive Data Table: Reactions of the Piperidine Nitrogen
ReactionReagentProduct Type
N-AlkylationAlkyl HalideQuaternary Ammonium Salt
N-AcylationAcyl Chloride (under specific conditions)Acylated Amine (less common)

The piperidine ring is generally stable. However, under specific reaction conditions, it can undergo ring-opening or rearrangement reactions.

One potential pathway for ring-opening is the Hofmann elimination . This reaction involves the formation of a quaternary ammonium hydroxide, followed by heating to induce an elimination reaction that results in the formation of an alkene and a tertiary amine. For the N-methylpiperidine ring in the target molecule, Hofmann elimination would lead to the cleavage of the C-N bond within the ring, resulting in a ring-opened product. The regioselectivity of the elimination generally follows the Hofmann rule, favoring the formation of the least substituted alkene.

Another reaction that can lead to the cleavage of the piperidine ring is the von Braun reaction . This reaction involves treating a tertiary amine with cyanogen (B1215507) bromide (BrCN), which results in the cleavage of a C-N bond and the formation of a cyanamide (B42294) and an alkyl bromide. In the case of N-methylpiperidine, this reaction would likely lead to the cleavage of the methyl group from the nitrogen or a ring-opening, depending on the reaction conditions and the structure of the substrate.

Rearrangement reactions of the piperidine core itself are less common but can be induced under specific conditions, often involving radical intermediates or strong acids.

Oxidation and Reduction Reactions

The chemical reactivity of this compound is characterized by the presence of both an aromatic aniline moiety and a saturated N-methylpiperidine ring. These two structural features exhibit distinct behaviors under oxidative and reductive conditions, leading to a range of potential transformations.

Oxidation Reactions

The aniline portion of the molecule is particularly susceptible to oxidation. The nitrogen atom of the primary amino group can be oxidized to various oxidation states, depending on the nature of the oxidizing agent and the reaction conditions. acs.orgaip.orgrsc.org Common oxidation products of substituted anilines include nitroso compounds, nitro compounds, azoxybenzenes, and polymeric materials. acs.orgrsc.orgacs.org For instance, the oxidation of aniline derivatives can yield azoxybenzenes in the presence of hydrogen peroxide and a suitable catalyst. acs.orgacs.org Stronger oxidizing agents can convert the amino group to a nitro group. openaccessjournals.com

Anodic oxidation of substituted anilines at a platinum electrode in an aqueous medium can lead to the formation of various coupling products, including benzidine, diphenylamine, hydrazobenzene, and azobenzene (B91143) derivatives. tsijournals.com The initial step in these electrochemical oxidations is believed to be the formation of a cation radical at the basic nitrogen atom. tsijournals.com

The N-methylpiperidine ring is generally more resistant to oxidation than the aniline ring. However, under certain conditions, oxidation of the tertiary amine in the piperidine ring can occur. For example, the oxidation of N-methylpiperidine can lead to the formation of N-oxides or undergo oxidative C-N bond cleavage.

Given the structure of this compound, selective oxidation of the aniline nitrogen would be the expected primary pathway under mild oxidizing conditions. The electron-donating nature of the alkyl substituents on the aromatic ring may influence the rate and selectivity of the oxidation reaction.

Reduction Reactions

The aromatic ring of this compound is generally resistant to reduction under standard catalytic hydrogenation conditions. However, the primary application of reduction reactions in the context of this and related compounds is in their synthesis. Specifically, the aniline functionality is often introduced by the reduction of a corresponding nitroarene precursor. This transformation is a key step in the synthesis of many substituted anilines.

A relevant example is the synthesis of the related compound, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), which is achieved through the palladium-catalyzed reduction of a nitro group to an amine. This reaction proceeds under a hydrogen atmosphere and is a common and efficient method for the preparation of aromatic amines.

The following table summarizes a typical reduction reaction used in the synthesis of a derivative of the target compound:

ReactantCatalyst/ReagentsConditionsProductYield (%)
4-(2-fluoro-4-nitrophenyl)-1-methyl-1,2,3,6-tetrahydropyridine10% Pd/C, EthanolHydrogen atmosphere, Room temperature, 20 h3-fluoro-4-(1-methylpiperidin-4-yl)aniline82

This table illustrates the utility of catalytic hydrogenation for the selective reduction of a nitro group in the presence of other functional groups, a common strategy in the synthesis of complex aniline derivatives. While this example is for a fluorinated analog, the same principle applies to the synthesis of this compound from its corresponding nitro precursor.

Investigation of Reaction Mechanisms and Transition State Characteristics

Detailed mechanistic studies and transition state characterizations specifically for reactions involving this compound are not extensively reported in the available literature. However, insights can be drawn from studies on the reaction mechanisms of simpler, related molecules such as substituted anilines and piperidines.

Mechanisms of Aniline Oxidation

The oxidation of substituted anilines is a complex process that can proceed through various mechanistic pathways. The mechanism is highly dependent on the oxidant, solvent, and the substituents on the aniline ring. cdnsciencepub.com

One common theme in the oxidation of anilines is the initial formation of a radical cation intermediate. tsijournals.comresearchgate.net For example, in the oxidation of anilines by horseradish peroxidase compound II, the rate-determining step is suggested to involve the donation of an electron from the aromatic amine to the enzyme, coupled with a simultaneous proton loss. cdnsciencepub.com The susceptibility of this reaction to substituent effects, as described by the Hammett equation, indicates the development of a positive charge on the aniline moiety in the transition state. cdnsciencepub.com A negative value for the reaction constant (ρ) suggests that electron-donating groups, such as the methyl group in the target compound, would accelerate the reaction by stabilizing the positively charged transition state. cdnsciencepub.comorientjchem.org

The following table presents Hammett equation data for the oxidation of substituted anilines, illustrating the influence of substituents on the reaction rate:

ReactionReaction Constant (ρ)Implication
Oxidation by horseradish peroxidase compound II-6.0 ± 0.7Electron-donating groups accelerate the reaction
Oxidation by tetrabutylammoniumbromochromateNegativeFormation of a positively charged transition state

These data support a mechanism where the aniline derivative acts as an electron donor in the rate-determining step.

Mechanisms of Reactions Involving the Piperidine Ring

The piperidine ring in this compound is generally stable. However, mechanistic studies on reactions involving piperidines often focus on their synthesis or functionalization. For instance, copper-catalyzed intramolecular C-H amination to form piperidines has been studied mechanistically. nih.govacs.org These studies, which include kinetic isotope effect (KIE) measurements, provide evidence for the mechanism of C-H bond activation and C-N bond formation. nih.gov

While not directly a reaction of the target compound, these mechanistic investigations on related structures provide a framework for understanding the potential reactivity and transition state characteristics of this compound. For example, any reaction involving C-H activation of the piperidine ring would likely proceed through a high-energy transition state, and the presence of substituents could influence the regioselectivity of such a reaction.

Theoretical and Computational Investigations of 3 Methyl 4 1 Methylpiperidin 4 Yl Aniline

Quantum Chemical Studies (e.g., Density Functional Theory - DFT)

Quantum chemical studies, particularly those employing Density Functional Theory (DFT), are powerful tools for elucidating the intrinsic properties of a molecule at the electronic level. ijcce.ac.irdntb.gov.ua DFT methods balance computational cost and accuracy, making them a standard approach for studying molecules of this size. dntb.gov.ua A typical investigation would involve a specific functional (like B3LYP) and a basis set (such as 6-311++G(d,p)) to approximate the solutions to the Schrödinger equation. ijcce.ac.ir

Geometry Optimization and Conformational Analysis of the Compound

A crucial first step in any computational study is to determine the most stable three-dimensional structure of the molecule. This process, known as geometry optimization, involves finding the coordinates of the atoms that correspond to a minimum on the potential energy surface. For a flexible molecule like 3-Methyl-4-(1-methylpiperidin-4-yl)aniline, which contains a rotatable bond between the aniline (B41778) ring and the piperidine (B6355638) ring, as well as the conformational flexibility of the piperidine ring itself, multiple energy minima may exist.

A thorough conformational analysis would be required to identify the global minimum energy structure and other low-energy conformers. This would involve systematically rotating the dihedral angle linking the two ring systems and exploring different chair, boat, and twist-boat conformations of the piperidine ring. The relative energies of these conformers would be calculated to determine their population distribution at a given temperature.

Table 1: Hypothetical Optimized Geometrical Parameters This table is illustrative and does not represent actual calculated data.

Parameter Bond Length (Å) Bond Angle (°) Dihedral Angle (°)
C(aniline)-N(aniline) 1.40
C(aniline)-C(piperidine) 1.52
C(aniline)-C(aniline)-N(aniline) 121.0
C(aniline)-C(aniline)-C(piperidine) 120.5
C-C-N-C (piperidine ring) 55.0
C(methyl)-C(aniline)-C(aniline)-C(piperidine) 35.0

Electronic Structure and Frontier Molecular Orbital (FMO) Analysis

Once the optimized geometry is obtained, its electronic properties can be investigated. Frontier Molecular Orbital (FMO) theory is a key concept for understanding chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO).

The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the energy of the LUMO relates to its ability to accept electrons (electrophilicity). The HOMO-LUMO energy gap (ΔE = ELUMO - EHOMO) is an important indicator of the molecule's kinetic stability and chemical reactivity. dntb.gov.ua A smaller gap suggests the molecule is more polarizable and more reactive. For an aniline derivative, the HOMO is typically a π-orbital with significant contribution from the nitrogen lone pair, delocalized over the aromatic ring. The LUMO is generally a π*-antibonding orbital of the benzene (B151609) ring. researchgate.netresearchgate.net

Table 2: Hypothetical Frontier Molecular Orbital Properties This table is illustrative and does not represent actual calculated data.

Property Energy (eV) Description
HOMO Energy -5.20 Indicates electron-donating capability
LUMO Energy -0.85 Indicates electron-accepting capability
HOMO-LUMO Gap (ΔE) 4.35 Relates to chemical reactivity and stability

Vibrational Frequency Calculations and Correlation with Experimental Spectroscopic Data

Theoretical vibrational frequency calculations are performed to predict the infrared (IR) and Raman spectra of a molecule. These calculations are based on the second derivative of the energy with respect to the atomic coordinates. The results provide a set of vibrational modes, each with a specific frequency and intensity.

Comparing the calculated vibrational spectrum with experimentally obtained FT-IR and FT-Raman spectra serves two main purposes. Firstly, it helps to validate the accuracy of the computational model and the optimized geometry. A good agreement between theoretical and experimental frequencies confirms that the calculated structure is a true representation of the molecule. Secondly, the calculations provide a detailed assignment of the vibrational modes, linking specific spectral bands to the stretching, bending, and torsional motions of particular functional groups within the molecule, which can be challenging to determine from experimental data alone. ijcce.ac.ir

Molecular Modeling and Simulations

While quantum chemical studies examine a single, isolated molecule, molecular modeling and simulations are used to explore the dynamic behavior of the molecule and its interactions with its environment.

Molecular Dynamics Simulations for Conformational Landscapes

Molecular Dynamics (MD) simulations are a powerful technique for exploring the conformational landscape of a molecule over time. An MD simulation solves Newton's equations of motion for a system of atoms, providing a trajectory that describes how the positions and velocities of the atoms evolve. For this compound, an MD simulation could reveal the accessible conformations in a solvent, the timescale of transitions between different conformers, and the flexibility of various parts of the molecule. Studies on similar, larger molecules have used MD simulations to assess the stability of ligand-protein complexes, indicating this is a common application for molecules containing this chemical scaffold. nih.gov

Intermolecular Interaction Analysis (Purely Chemical Bonding and Forces)

In the solid state (crystal) or in solution, molecules of this compound would interact with each other through various non-covalent forces. These intermolecular interactions, such as hydrogen bonding (involving the -NH2 group and the piperidine nitrogen), van der Waals forces, and potentially π-π stacking between the aniline rings, govern the physical properties of the substance, such as its melting point, boiling point, and solubility.

A detailed analysis, often performed on a predicted or experimentally determined crystal structure, would identify and quantify these interactions. This analysis helps in understanding how the molecules pack in the solid state and can provide insights into polymorphism—the ability of a substance to exist in more than one crystal form. wikipedia.org

Quantitative Structure-Property Relationship (QSPR) Modeling for Chemical Attributes

Quantitative Structure-Property Relationship (QSPR) modeling is a computational technique that correlates the structural features of molecules with their physicochemical properties. nih.gov By developing mathematical models based on a set of known compounds, QSPR can predict the properties of new or unstudied molecules, such as this compound. researchgate.netnih.gov This predictive capability is instrumental in various fields, including materials science and drug discovery. imrpress.com

For this compound, a QSPR model would be built by first calculating a series of molecular descriptors. These descriptors are numerical values that encode different aspects of the molecule's structure. They can be categorized into several types, including:

Topological descriptors: These describe the connectivity of atoms in the molecule.

Geometrical descriptors: These relate to the three-dimensional shape and size of the molecule.

Quantum-chemical descriptors: These are derived from quantum mechanical calculations and describe electronic properties such as orbital energies and charge distributions. researchgate.net

Once a comprehensive set of descriptors is generated, statistical methods like Multiple Linear Regression (MLR) or machine learning algorithms are employed to build a model that links these descriptors to a specific property of interest. acs.org For this compound, QSPR models could predict a range of chemical attributes.

A hypothetical QSPR model for predicting a property of this compound might involve the descriptors shown in the interactive table below.

Descriptor ClassSpecific DescriptorHypothetical Value for this compoundPredicted Property Contribution
Constitutional Molecular Weight218.34 g/mol Influences bulk properties like boiling point and density.
Topological Wiener Index1258Relates to molecular branching and compactness.
Geometrical Molecular Surface Area~250 ŲAffects solubility and intermolecular interactions.
Electronic Dipole Moment~2.5 DGoverns interactions with polar solvents and other molecules.
Quantum-Chemical HOMO Energy-5.2 eVIndicates susceptibility to electrophilic attack.
Quantum-Chemical LUMO Energy0.8 eVRelates to susceptibility to nucleophilic attack.
Quantum-Chemical HOMO-LUMO Gap6.0 eVCorrelates with chemical reactivity and stability. researchgate.net

Note: The values presented in this table are hypothetical and for illustrative purposes to demonstrate the concept of QSPR modeling for the specified compound. Actual values would require specific computational calculations.

By establishing a statistically significant relationship between these descriptors and a property like boiling point, solubility, or even biological activity for a series of related aniline and piperidine derivatives, the corresponding property for this compound can be accurately estimated.

Computational Prediction of Chemical Reactivity and Reaction Pathways

Computational chemistry offers powerful tools to predict the chemical reactivity of molecules and to elucidate potential reaction pathways. For this compound, these methods can identify the most likely sites for chemical reactions and the energetic feasibility of different transformation routes.

The reactivity of this compound is largely dictated by the functional groups present: the aromatic amine and the tertiary amine within the piperidine ring. Density Functional Theory (DFT) is a common computational method used to study the electronic structure and reactivity of molecules. rdd.edu.iq

Frontier Molecular Orbital (FMO) Theory is a key concept in predicting reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier orbitals. The energy and spatial distribution of these orbitals indicate the most probable sites for electrophilic and nucleophilic attack, respectively. For an aniline derivative, the HOMO is typically localized on the aromatic ring and the nitrogen atom of the amino group, making these sites susceptible to electrophilic attack. researchgate.net

Key predicted reaction pathways for this compound include:

Electrophilic Aromatic Substitution: The aniline ring is activated towards electrophilic substitution. Computational models can predict the regioselectivity of these reactions (i.e., whether substitution occurs at the ortho, meta, or para positions relative to the amino group). The methyl and piperidinyl groups also influence the substitution pattern.

N-Oxidation: The nitrogen atom of the aniline moiety can be oxidized, a common metabolic pathway for aromatic amines. acs.org Computational methods can model the reaction intermediates and transition states to determine the activation energy for this process.

Reactions at the Piperidine Nitrogen: The tertiary amine in the piperidine ring is also a potential site for reactions such as protonation, alkylation, and oxidation.

The following table outlines a hypothetical computational analysis of different reaction pathways for this compound.

Reaction TypeReagentPredicted Site of ReactionComputational MethodPredicted Outcome
Nitration HNO₃/H₂SO₄Aromatic RingDFT, Transition State SearchFormation of nitro-substituted derivatives; prediction of the most stable isomer.
Halogenation Br₂Aromatic RingFMO Analysis, Electrostatic Potential MappingRegioselective bromination ortho or para to the amino group.
Oxidation H₂O₂Aniline NitrogenReaction Coordinate ScanningFormation of the corresponding N-oxide or hydroxylamine.
Protonation HClPiperidine NitrogenpKa CalculationFormation of a piperidinium (B107235) salt, favored due to higher basicity.

Note: The outcomes in this table are generalized predictions based on the known reactivity of similar functional groups. Specific computational studies would be required to determine the precise energetics and product distributions for this compound.

Computational tools can generate a potential energy surface for a given reaction, identifying the reactants, products, intermediates, and transition states. nih.gov This allows for the calculation of reaction energies and activation barriers, providing a quantitative prediction of the most favorable reaction pathway. mdpi.com Modern approaches even combine machine learning with quantum chemistry to accelerate the discovery of reaction pathways. chemrxiv.org

Role of 3 Methyl 4 1 Methylpiperidin 4 Yl Aniline As a Synthetic Building Block

Precursor in the Synthesis of Complex Organic Heterocycles

The bifunctional nature of 3-Methyl-4-(1-methylpiperidin-4-yl)aniline makes it an ideal starting material for synthesizing intricate heterocyclic systems. The primary amine of the aniline (B41778) ring can readily participate in reactions such as nucleophilic substitution, amide bond formation, and transition metal-catalyzed cross-coupling reactions. These reactions are fundamental to building more complex molecular frameworks.

A key application of this aniline derivative is its incorporation into fused heterocyclic scaffolds. A prominent example is the synthesis of a pyrrolo[2,1-f] nih.govbldpharm.comresearchgate.nettriazine ring system, which is a core structure in various biologically active molecules. In a documented synthetic pathway, a closely related analog, 3-Fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), is reacted with a chlorinated heterocyclic precursor to construct a new fused ring system. nih.govresearchgate.net

The reaction involves the nucleophilic substitution of a chlorine atom on the 6-bromo-4-chloropyrrolo[1,2,-f] nih.govbldpharm.comresearchgate.nettriazine core by the aniline nitrogen. nih.gov This process directly links the anilino-piperidine motif to the triazine ring, forming a stable carbon-nitrogen bond and yielding a complex multicyclic product. nih.govresearchgate.net This synthesis demonstrates the role of the aniline as a key component in ring fusion and annulation strategies.

Table 1: Synthesis of a Fused Pyrrolo[2,1-f] nih.govbldpharm.comresearchgate.nettriazine System

Reactant 1 Reactant 2 Key Condition Product

Data sourced from a study on a 3-fluoro analog. nih.gov

Once the core anilino-piperidine scaffold is incorporated into a larger heterocyclic system, it can be further modified to create a library of novel chemical architectures. Following the synthesis of the fused pyrrolo[2,1-f] nih.govbldpharm.comresearchgate.nettriazine system, the bromine atom at the 6-position serves as a handle for subsequent functionalization. nih.govresearchgate.net

Using palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, various aryl and heteroaryl groups can be introduced. nih.gov This derivatization strategy allows for the systematic exploration of the chemical space around the core structure. By varying the boronic acid coupling partner, a diverse range of novel substituted anilino-piperidine architectures can be generated, each with unique structural features. nih.govresearchgate.net This highlights the utility of the initial building block in generating molecular diversity for further research.

Table 2: Example of Suzuki Coupling for Derivatization

Fused Intermediate Boronic Acid Derivative Catalyst System Resulting Architecture
6-Bromo-N-(3-fluoro-4-(1-methylpiperidin-4-yl)phenyl)pyrrolo[2,1-f] nih.govbldpharm.comresearchgate.nettriazin-4-amine Phenylboronic acid Pd(dppf)Cl₂, Na₂CO₃ A 6-phenyl substituted pyrrolo[2,1-f] nih.govbldpharm.comresearchgate.nettriazine derivative

Table constructed based on synthetic methodologies described for a 3-fluoro analog. nih.gov

Applications in Advanced Material Science Precursors (Non-Biological Focus)

While this compound and its analogs are extensively used as building blocks in the synthesis of biologically active molecules, particularly for drug discovery, there is a notable lack of published research detailing their application as precursors for advanced materials in a non-biological context. The current body of scientific literature focuses on its role in creating compounds that interact with biological systems, rather than materials with specific electronic, optical, or structural properties for use in fields like polymer chemistry or materials science.

Development of Chemical Probes for Purely Chemical Characterization Studies

Chemical probes are small molecules designed to selectively interact with a specific target, enabling the study of that target's function. researchgate.net Derivatives synthesized from the anilino-piperidine scaffold, such as the MERTK inhibitors derived from its 3-fluoro analog, can be considered chemical probes for interrogating biological systems. nih.govresearchgate.net These molecules help to elucidate the roles of specific proteins in cellular pathways.

However, there is no available literature describing the use of this compound for the development of chemical probes intended for purely chemical characterization studies. Such probes would be used to, for example, detect the presence of specific ions or molecules in a chemical sample or to study reaction mechanisms, rather than to investigate a biological process. The documented applications of this building block are currently confined to the biological and medicinal chemistry realms.

Advanced Research Trajectories and Unexplored Avenues for 3 Methyl 4 1 Methylpiperidin 4 Yl Aniline

Green Chemistry Approaches in Synthesis and Derivatization

The principles of green chemistry aim to reduce the environmental impact of chemical processes. mdpi.com For the synthesis of 3-Methyl-4-(1-methylpiperidin-4-yl)aniline and its derivatives, these principles can be applied to minimize hazardous waste and improve atom economy. Traditional syntheses of similar aniline (B41778) derivatives often involve multi-step processes that may use stoichiometric reagents and hazardous solvents. nih.gov

Future research should focus on developing greener synthetic routes. This includes the use of safer, renewable, or recyclable solvents like water, ethanol, or polyethylene (B3416737) glycol (PEG), which have been successfully employed in the synthesis of other heterocyclic compounds. scitube.ioyoutube.comresearchgate.net Catalytic hydrogenation, a method used for reducing nitro groups in analogous syntheses, is already a step towards greener chemistry as it replaces older, more wasteful reduction methods. nih.govnii.ac.jp Further improvements could involve exploring enzyme-catalyzed reactions (biocatalysis) or using microwave-assisted synthesis to reduce reaction times and energy consumption. unibo.itmdpi.com

Green Chemistry PrincipleApplication in Synthesis of this compound
Waste Prevention Designing synthetic routes that maximize the incorporation of all materials into the final product.
Atom Economy Utilizing catalytic reactions, such as catalytic hydrogenation, instead of stoichiometric reagents. nih.gov
Less Hazardous Synthesis Avoiding the use of toxic reagents and intermediates wherever practicable.
Safer Solvents & Auxiliaries Replacing traditional volatile organic solvents with greener alternatives like water or ethanol. mdpi.comscitube.io
Energy Efficiency Employing methods like microwave-assisted synthesis to reduce reaction times and energy input. mdpi.com
Use of Renewable Feedstocks Investigating starting materials derived from renewable sources.
Catalysis Prioritizing catalytic reagents over stoichiometric ones for improved efficiency and selectivity. mdpi.com

Flow Chemistry and Continuous Manufacturing Methodologies for Scalable Production

Flow chemistry, or continuous manufacturing, offers significant advantages over traditional batch processing, particularly for the scalable and safe production of pharmaceutical intermediates. scitube.iomdpi.com This methodology involves continuously feeding reactants through a series of reactors, allowing for precise control over reaction parameters such as temperature, pressure, and mixing. youtube.com

Exploration of Novel Catalytic Systems for Enhanced Selectivity and Efficiency

Catalysis is fundamental to modern organic synthesis. The synthesis of a related compound, 3-fluoro-4-(1-methylpiperidin-4-yl)aniline (B2691735), utilizes a palladium-on-carbon (Pd/C) catalyst for the reduction of a nitro group. nih.gov While effective, research into novel catalytic systems could offer improvements in terms of cost, efficiency, selectivity, and sustainability.

Future avenues include the exploration of catalysts based on more abundant and less expensive earth metals (e.g., iron, copper, nickel) to replace precious metals like palladium. Furthermore, the development of heterogeneous catalysts is of great interest as they can be easily separated from the reaction mixture and recycled, aligning with green chemistry principles. mdpi.com Organocatalysis, which uses small organic molecules as catalysts, represents another promising area. For instance, L-proline has been shown to be an effective enantioselective catalyst in the synthesis of other heterocycles, and similar catalysts could be developed for specific steps in the synthesis of this compound derivatives. mdpi.com

Catalyst TypePotential Advantages for SynthesisExample Application
Precious Metal Catalysts (e.g., Pd, Pt, Ru) High activity and selectivity.Catalytic hydrogenation of nitro groups. nih.govnii.ac.jp
Earth-Abundant Metal Catalysts (e.g., Fe, Ni, Cu) Lower cost and reduced environmental toxicity.Cross-coupling reactions, reductions.
Heterogeneous Catalysts Ease of separation and recyclability, suitable for flow chemistry.Solid-supported metal or acid/base catalysts.
Organocatalysts Metal-free, often lower toxicity, potential for enantioselectivity.Asymmetric synthesis of chiral derivatives. mdpi.com
Biocatalysts (Enzymes) High selectivity under mild conditions, environmentally benign.Selective functional group transformations.

Development of Advanced Analytical Techniques for In-situ Reaction Monitoring

Efficient process development and control, especially in continuous manufacturing, rely on the ability to monitor chemical reactions in real-time. Traditional methods for reaction monitoring, such as thin-layer chromatography (TLC) and offline high-performance liquid chromatography (HPLC), provide delayed information. nih.gov

The implementation of Process Analytical Technology (PAT) would be a significant advancement. In-situ analytical techniques, such as Fourier-transform infrared spectroscopy (FTIR), Raman spectroscopy, and advanced mass spectrometry methods like desorption electrospray ionization mass spectrometry (DESI-MS), can provide continuous, real-time data on reactant consumption, intermediate formation, and product yield. nih.gov This allows for immediate adjustments to reaction conditions, ensuring optimal performance and consistent product quality. Such techniques are crucial for optimizing complex multi-step syntheses and for the robust operation of continuous flow manufacturing processes. nih.gov

Computational Design and Prediction of Novel Chemical Transformations and Reactivity Profiles

Computational chemistry and in-silico modeling are powerful tools for accelerating drug discovery and development. rsc.org For this compound, these tools can be used in several ways. Firstly, computational models can predict the reactivity of the aniline scaffold, guiding the design of new chemical transformations and derivatization strategies.

Secondly, structure-based drug design and pharmacophore modeling can be employed to design novel derivatives with enhanced biological activity. researchgate.netnih.gov By docking virtual compounds into the active site of a target kinase, researchers can predict binding affinity and design molecules with improved potency and selectivity. nih.govnii.ac.jp These computational approaches reduce the number of compounds that need to be synthesized and tested, saving time and resources. Furthermore, ADME (absorption, distribution, metabolism, and excretion) properties can be predicted in silico, helping to prioritize candidates with favorable drug-like properties early in the discovery process. mdpi.com

Q & A

Q. What are the standard synthetic routes for 3-Methyl-4-(1-methylpiperidin-4-yl)aniline, and how can reaction conditions be optimized?

The synthesis typically involves coupling 3-methylaniline with 1-methylpiperidine derivatives. A common method includes:

  • Step 1 : Reacting 3-methylaniline with a halogenated piperidine precursor (e.g., 1-methyl-4-bromopiperidine) under palladium-catalyzed Buchwald-Hartwig amination conditions .
  • Step 2 : Purification via column chromatography or recrystallization.
    Optimization : Adjusting solvent polarity (e.g., ethanol vs. toluene), temperature (reflux vs. room temperature), and catalyst loading (e.g., Pd/C) can improve yields. For example, ethanol as a solvent increases reaction homogeneity, while higher catalyst concentrations (5-10 mol%) enhance coupling efficiency .

Q. How is the structural characterization of this compound performed?

  • X-ray crystallography : Determines precise molecular geometry and confirms substituent positions. The SHELX suite (e.g., SHELXL) is widely used for refinement .
  • NMR spectroscopy : 1^1H NMR identifies aromatic protons (δ 6.5–7.2 ppm) and piperidine methyl groups (δ 1.2–1.5 ppm). 13^13C NMR confirms quaternary carbons in the piperidine ring .
  • Mass spectrometry : High-resolution ESI-MS validates molecular weight (expected [M+H]+^+: ~235.2 g/mol) .

Q. What physicochemical properties are critical for handling this compound in laboratory settings?

  • Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, ethanol) but poorly soluble in water. Adjust pH to <5 for improved aqueous solubility via protonation of the aniline group .
  • Stability : Degrades under prolonged UV exposure; store in amber vials at -20°C.
  • Hazard profile : May cause respiratory irritation (H335); use fume hoods and PPE during handling .

Advanced Research Questions

Q. How does this compound interact with biological targets like PPAR receptors?

This compound acts as a PPAR-delta agonist , binding to the ligand-binding domain (LBD) of peroxisome proliferator-activated receptors. Key interactions include:

  • Hydrogen bonding : Between the aniline NH group and receptor residues (e.g., Tyr437).
  • Hydrophobic interactions : The methylpiperidine group fits into a hydrophobic pocket, stabilizing the active receptor conformation .
    Experimental validation : Use luciferase reporter assays in HEK293 cells transfected with PPAR-delta to measure EC50_{50} values (reported range: 50–100 nM) .

Q. What experimental challenges arise in resolving data contradictions regarding its metabolic stability?

Contradictions in metabolic half-life (e.g., liver microsome assays vs. in vivo studies) may stem from:

  • Species differences : Human cytochrome P450 (CYP3A4) vs. rodent isoforms metabolize the compound at varying rates.
  • Structural analogs : Electron-donating groups (e.g., methyl on piperidine) reduce oxidative metabolism compared to chloro-substituted analogs .
    Mitigation : Use species-specific microsomes and LC-MS/MS to quantify metabolites. Compare with control compounds like 3-Chloro-4-(4-methylpiperidin-1-yl)aniline .

Q. How can researchers design assays to evaluate its selectivity against related receptors (e.g., PPAR-alpha/gamma)?

  • Competitive binding assays : Use radiolabeled ligands (e.g., 3^3H-GW501516 for PPAR-delta) and measure displacement in receptor-coated plates.
  • Transcriptional profiling : RNA-seq of treated cells identifies PPAR-delta-specific gene targets (e.g., PDK4, ANGPTL4) versus PPAR-gamma targets (e.g., ADIPOQ) .
  • Structural modeling : Molecular docking (AutoDock Vina) predicts binding affinity differences due to the methylpiperidine group’s steric effects in PPAR-alpha/gamma pockets .

Q. What are the key differences in biological activity between this compound and its structural analogs?

Analog Structural Variation Biological Activity
3-Chloro-4-(4-methylpiperidin-1-yl)anilineChloro instead of methylHigher cytotoxicity (IC50_{50} 10 µM vs. 50 µM in HepG2)
4-(1-Methylpiperidin-4-yl)anilineNo methyl on anilineLower PPAR-delta affinity (EC50_{50} 200 nM vs. 75 nM)
3-Methyl-4-(pyrimidin-2-yl)anilinePyrimidine instead of piperidineInhibits iNOS/COX-2 (anti-inflammatory activity)

Q. What methodologies are recommended for assessing its potential off-target effects in kinase signaling pathways?

  • Kinase profiling : Use PamGene kinase arrays to screen activity against 400+ kinases at 1 µM concentration.
  • Thermal shift assays : Monitor changes in kinase melting temperature (∆Tm) upon compound binding.
  • In-cell western blots : Quantify phosphorylation of ERK/AKT pathways in treated cells .

Q. How can researchers address discrepancies in cytotoxicity data across different cell lines?

Discrepancies may arise from:

  • Cell line-specific expression : PPAR-delta levels vary (e.g., high in adipocytes vs. low in hepatocytes).
  • Metabolic capacity : HepG2 cells with active CYP enzymes degrade the compound faster than HEK293.
    Solutions : Normalize data to receptor expression (qPCR/Western blot) and use metabolic inhibitors (e.g., ketoconazole) in assays .

Q. What recent advancements in synthetic chemistry could improve the scalability of this compound?

  • Flow chemistry : Continuous-flow reactors reduce reaction time and improve yield (e.g., 80% yield in 2 hours vs. 60% in batch) .
  • Enzymatic catalysis : Lipase-mediated coupling avoids heavy metal catalysts, enhancing green chemistry metrics .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.